molecular formula C8H11N3O4 B1351579 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 887408-84-6

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1351579
CAS No.: 887408-84-6
M. Wt: 213.19 g/mol
InChI Key: CANKNXFHGALOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound built on a 3,5-dimethyl-4-nitro-1H-pyrazole core, a scaffold recognized in various research applications . This particular molecule features a propanoic acid chain linked to the pyrazole nitrogen, a functionalization similar to other researched analogs like 3-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)propanoic acid . The nitro group on the pyrazole ring is a key handle for further chemical transformations, making it a valuable intermediate in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The core pyrazole structure is known to be associated with various biological activities, and researchers investigate such compounds for their potential as scaffolds in developing pharmacologically active agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For specific data regarding this compound's solubility, stability, and handling, please consult the product's Certificate of Analysis and Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4-7(11(14)15)5(2)10(9-4)6(3)8(12)13/h6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKNXFHGALOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often include the use of solvents like acetonitrile and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H11N3O3C_8H_{11}N_3O_3 and a molecular weight of 197.19 g/mol. Its structure features a pyrazole ring, which is significant in various chemical reactions and biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial cells, leading to inhibition of growth. For instance, studies have demonstrated that related pyrazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have focused on the anticancer properties of pyrazole derivatives. Compounds similar to 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies indicate promising results, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Synthetic Methodologies

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate hydrazones or hydrazides with suitable aldehydes or ketones.
  • Functional Group Transformations : Modifications such as nitration or alkylation can be employed to introduce specific functional groups that enhance biological activity.

These synthetic pathways are crucial for developing new derivatives with tailored properties for specific applications.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in designing new antimicrobial and anticancer agents. Its derivatives could lead to the formulation of novel therapeutic agents with improved efficacy and reduced side effects.

Agricultural Chemistry

There is potential for using pyrazole derivatives as agrochemicals due to their biological activity against plant pathogens. Research into their efficacy as fungicides or herbicides could open new avenues in agricultural practices.

Case Studies

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityReported promising results for pyrazole derivatives against cancer cell lines, indicating potential for further development .
Prabhakar et al. (2024)Antimicrobial EfficacyDemonstrated significant antibacterial activity of synthesized pyrazole compounds against common bacterial strains .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name (CAS or Source) Structural Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid () Pyrazole with 3,5-dimethyl, 4-nitro, and propanoic acid chain C₉H₁₂N₃O₄ 242.21 Nitro, carboxylic acid
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid () Pyrazole with 3,5-dimethyl, 4-nitro; benzoic acid substituent C₁₄H₁₃N₃O₄ 287.27 Nitro, aromatic carboxylic acid
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic Acid (CAS 1432679-18-9, ) Pyrazole with 3,5-dimethyl, trifluoroethyl at N1, propanoic acid C₁₀H₁₃F₃N₂O₂ 250.21 Trifluoroethyl, carboxylic acid
3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic Acid () Pyrazole with 3,5-dimethyl; phenyl-propanoic acid chain C₁₄H₁₆N₂O₂ 244.29 Phenyl, carboxylic acid
Haloxyfop () Phenoxy-pyridinyloxy-propanoic acid C₁₆H₁₂ClF₃NO₄ 383.72 Phenoxy, pyridinyloxy, carboxylic acid

Physicochemical and Functional Differences

  • Nitro Group vs. Trifluoroethyl : The nitro group () increases acidity and reactivity compared to the trifluoroethyl group (), which enhances lipophilicity and metabolic stability due to fluorine’s electronegativity .
  • Propanoic Acid vs.
  • Phenyl Substituent: The phenyl-propanoic acid derivative () has increased molecular weight and possible binding affinity but may face solubility challenges in polar solvents .

Biological Activity

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 887408-84-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The molecular formula of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol. The compound features a pyrazole ring that contributes to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Modulation of Receptor Activity : The pyrazole moiety may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity. This is particularly relevant in the context of neurological disorders where receptor modulation can provide therapeutic benefits.

Biological Activities

Research has indicated several biological activities associated with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid:

  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating the inflammatory response.
  • Antioxidant Activity : The presence of nitro groups in pyrazole derivatives often correlates with antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives:

Study 1: Anti-inflammatory Activity

A study published in Molecules examined the anti-inflammatory properties of pyrazole derivatives. The findings indicated that compounds similar to 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid significantly reduced inflammation markers in vitro and in vivo models .

Study 2: Cytotoxic Effects

Research published in the Journal of Medicinal Chemistry reported that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Study 3: Neuroprotective Effects

In a study exploring neuroprotective agents, compounds structurally related to 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid were shown to enhance neuronal survival under oxidative stress conditions by modulating glutamate receptors .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis
NeuroprotectionModulation of glutamate receptors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nitration of a pre-functionalized pyrazole ring followed by coupling with a propanoic acid derivative. For example, the nitro group can be introduced via nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions . Subsequent alkylation or condensation with propanoic acid precursors (e.g., methyl acrylate) is performed in polar aprotic solvents (DMF, DMSO) with base catalysts (K₂CO₃, NaH). Purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Critical Factors : Temperature control during nitration prevents ring decomposition. Solvent polarity and base strength affect regioselectivity in alkylation steps.

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substituent positions. The pyrazole C-H protons resonate at δ 6.2–7.0 ppm, while the nitro group deshields adjacent carbons (δ 140–150 ppm in ¹³C) .
  • X-ray Crystallography : SHELX software is used to resolve crystal structures, particularly for assessing nitro-group orientation and hydrogen-bonding networks (e.g., carboxylate O-H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₁₂N₄O₄, MW 240.22 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : The nitro group and acidic proton pose risks of irritation (skin, eyes) and respiratory sensitization. Use fume hoods for synthesis, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent symptoms .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents or combustible materials due to nitro-group reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT Applications : Density Functional Theory (B3LYP/6-31G* basis set) calculates electrostatic potential surfaces, identifying electron-deficient regions (nitro group) for nucleophilic attack. HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., cyclooxygenase-2). The carboxylate group forms hydrogen bonds with Arg120/Arg513 residues, while the nitro group stabilizes π-π stacking with Tyr355 .

Q. What mechanisms underlie the compound’s reported biological activities (e.g., antimicrobial, anti-inflammatory)?

  • Antimicrobial Action : Nitro groups generate reactive oxygen species (ROS) via bacterial nitroreductases, disrupting DNA replication. Synergy with the carboxylate moiety enhances membrane permeability .
  • Anti-inflammatory Pathways : Inhibition of NF-κB signaling is hypothesized, with the pyrazole ring modulating IκB kinase (IKK) binding affinity. In vitro assays (ELISA, Western blot) validate reduced TNF-α and IL-6 levels .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?

  • Case Study : Discrepancies in alkylation yields (40–80%) may arise from trace moisture in solvents or variable nitro-group steric effects. Use Karl Fischer titration to ensure solvent dryness and repeat reactions under inert atmospheres (N₂/Ar) .
  • Spectroscopic Ambiguities : Aromatic proton splitting in NMR may reflect rotamers or impurities. Variable-temperature NMR (VT-NMR) at 25–60°C can distinguish dynamic effects from impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.